N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromophenyl group, a triazoloquinoxaline moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as 1,2-diaminobenzene and 1-methyl-1H-1,2,4-triazole-3-thiol under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of aniline derivatives followed by coupling reactions to attach the bromophenyl group to the triazoloquinoxaline core.
Formation of the sulfanylacetamide linkage: This can be achieved by reacting the bromophenyl-triazoloquinoxaline intermediate with chloroacetamide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide under appropriate conditions (e.g., solvent, temperature).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazoloquinoxaline moiety is known for its ability to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
- N-(3-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
- N-(3-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
Uniqueness
N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHIXZRBTDBPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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